molecular formula C13H12N4O2 B1413217 Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate CAS No. 1858264-22-8

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Cat. No.: B1413217
CAS No.: 1858264-22-8
M. Wt: 256.26 g/mol
InChI Key: VRJCKTVRFLEWSL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth, proliferation, and survival . This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, this compound may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products and their potential impact on cellular function are still under investigation. Long-term exposure to this compound may lead to sustained changes in gene expression and cellular metabolism, which could have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, this compound may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis pathways.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate typically involves the reaction of indazole derivatives with ethyl cyanoacetate under specific reaction conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar indole nucleus and exhibit a wide range of biological activities.

    Indazole derivatives: These compounds also contain the indazole nucleus and are known for their medicinal properties.

Properties

IUPAC Name

ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCKTVRFLEWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
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